molecular formula C18H19N B569040 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole CAS No. 273220-33-0

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

Cat. No. B569040
CAS RN: 273220-33-0
M. Wt: 249.357
InChI Key: UZFOEGFWKUBPHK-UHFFFAOYSA-N
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Description

The compound “4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural and synthetic molecules with significant biological activity . The tolyl group in the compound is a functional group related to toluene . They are commonly found in the structure of diverse chemical compounds .

Scientific Research Applications

  • Synthesis of Oxidized Derivatives : The synthesis of oxo derivatives of N-(p-tolysulfonyl)hexahydrocycloalka[b]indoles, including 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, through hydroxymercuration-demercuration and subsequent oxidation processes has been investigated. This research is significant for developing new compounds with potential applications in various fields (Likhacheva et al., 2007).

  • Study of Unexpected Epoxidation Products : Research on the oxidation of N-tosyl-7-methoxy-1,3a,4,8b-tetrahydrocyclopenta[b]indole with potassium permanganate under alkaline conditions revealed unexpected epoxidation products. Understanding these reaction pathways is crucial for the development of new synthetic methodologies (Gataullin & Suponitsky, 2009).

  • Preparation for Organic Solar Cells : The preparation of 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole was explored for use in organic solar cells. This highlights the material's potential in renewable energy applications (Gudim et al., 2022).

  • Reactions with N- and C-Alkenylanilines : A study focusing on the synthesis, oxidation, and nitration of 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, including compounds structurally related to 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, was conducted. These reactions are key for diversifying the functional applications of these compounds (Skladchikov et al., 2012).

  • Preparation Techniques and Properties : The preparation techniques and properties of 4,4a,9,9a-tetrahydrocarbazoles and 1,3a,4,8b-tetrahydrocyclopenta[b]indoles have been studied, providing insights into the synthesis and potential applications of these compounds (Gataullin et al., 2006).

  • Synthesis of Stereoisomeric Derivatives : Research on the synthesis of stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles, which are structurally similar to 4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, has been conducted. This is important for understanding the stereochemical aspects of these compounds (Likhacheva et al., 2009).

properties

IUPAC Name

4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-13-9-11-14(12-10-13)19-17-7-3-2-5-15(17)16-6-4-8-18(16)19/h2-3,5,7,9-12,16,18H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFOEGFWKUBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3CCCC3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole

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